N'-[1-(3-furyl)ethylidene]benzohydrazide
Description
N'-[1-(3-Furyl)ethylidene]benzohydrazide is a benzohydrazide derivative characterized by a furan ring substitution at the ethylidene position. The compound's structure consists of a benzohydrazide backbone (aromatic benzene ring linked to a hydrazide group) and a 3-furyl ethylidene substituent. The furan moiety likely influences electronic properties, bioavailability, and target interactions, distinguishing it from other derivatives.
Properties
IUPAC Name |
N-[(E)-1-(furan-3-yl)ethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-10(12-7-8-17-9-12)14-15-13(16)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYDZYVXWKZOFG-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1)/C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison of Benzohydrazide Derivatives
Key Trends and Mechanistic Insights
Anticancer Activity :
- C108's 2-hydroxyphenyl group facilitates interactions with G3BP1/2 proteins, disrupting stress granule formation and tumor growth . The absence of a hydroxyl or furan group in other derivatives limits this specificity.
- Copper complexes of hydroxy-substituted benzohydrazides show enhanced anticancer activity due to metal coordination and ROS generation .
Antimicrobial Activity :
- Benzylidene-substituted derivatives (e.g., ) exhibit broad-spectrum antimicrobial activity, likely due to membrane disruption or enzyme inhibition .
Enzyme Modulation: Substituents like benzo[f]chromen-2-yl (1c) enhance ACE inhibition, critical for cardiovascular protection . Tyrosinase activity is modulated by aminophenyl groups, with some derivatives acting as inhibitors and others as activators .
Corrosion Inhibition :
- Hydroxyl and electron-donating groups (e.g., BZOH) improve adsorption on metal surfaces, forming protective layers .
Structural Influence on Physical Properties: Pyridine-based derivatives () exhibit unique adsorption properties for methanol vapor, driven by the pyridinyl group's polarity .
Q & A
Q. What are the standard synthetic routes for N'-[1-(3-furyl)ethylidene]benzohydrazide, and how can purity be optimized?
The synthesis typically involves a condensation reaction between benzohydrazide and 3-furylacetaldehyde derivatives under reflux conditions. Key steps include:
- Step 1 : Activation of the carbonyl group using coupling agents like HOBt/EDCI in anhydrous dichloromethane (0–10°C) to form the hydrazide intermediate .
- Step 2 : Reaction with 3-furylacetaldehyde in ethanol under reflux (8–12 hours), followed by recrystallization in methanol or ethanol to enhance purity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or repeated recrystallization improves yield (typically 65–80%) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR confirm the imine (C=N) bond and furan ring protons (δ 6.2–7.5 ppm) .
- IR Spectroscopy : Peaks at ~1600 cm (C=N stretch) and ~3200 cm (N-H stretch) validate the hydrazone structure .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 228.25 for the parent compound) confirm molecular weight .
Advanced Research Questions
Q. How does the E/Z isomerism of the imine bond influence biological activity, and how can configurations be controlled?
The E configuration (trans arrangement) dominates due to steric hindrance between the furan ring and benzohydrazide moiety. This configuration enhances stability and bioactivity by optimizing interactions with biological targets .
Q. What strategies are effective in resolving contradictions in biological activity data across studies?
Discrepancies often arise from:
- Solubility differences : Use DMSO/water mixtures (≤5% DMSO) to maintain compound stability in bioassays .
- Assay conditions : Standardize protocols (e.g., urease inhibition assays at pH 6.8, 37°C) to ensure reproducibility .
- Structural analogs : Compare activity of derivatives (Table 1) to identify pharmacophore requirements .
Table 1 : Bioactivity of Structural Analogs
| Compound | Modification | IC (Urease Inhibition) | Reference |
|---|---|---|---|
| This compound | Parent compound | 1.38 μM | |
| 4-Bromo derivative | Bromine substitution | 0.89 μM | |
| Cu(II) complex | Metal coordination | 0.45 μM |
Q. How can computational methods enhance the design of derivatives with improved target binding?
- Docking Studies : Use AutoDock Vina to predict interactions with enzymes (e.g., urease active site residues His492 and Asp494) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., -Br, -OCH) with inhibitory potency to guide synthetic prioritization .
Q. What crystallographic techniques are essential for elucidating the 3D structure of this compound and its metal complexes?
- Single-Crystal X-ray Diffraction : Employ SHELX software (SHELXL-2018) for structure refinement. Key parameters:
- Space group determination (e.g., monoclinic C1c1 for derivatives) .
- Bond length/angle analysis (e.g., Cu-N bond: 1.95–2.10 Å in dinuclear complexes) .
Methodological Guidance
Q. How to troubleshoot low yields in condensation reactions during synthesis?
- Catalyst Optimization : Replace EDCI with DCC (dicyclohexylcarbodiimide) to improve coupling efficiency .
- Moisture Control : Use molecular sieves or inert gas (N) to prevent hydrolysis of intermediates .
Q. What experimental protocols are recommended for studying metal complexation?
- Step 1 : React the hydrazone ligand with metal salts (e.g., CuCl) in ethanol/water (1:1) at 60°C .
- Step 2 : Monitor complexation via UV-Vis spectroscopy (e.g., d-d transitions at 600–700 nm for Cu(II)) .
- Step 3 : Characterize using cyclic voltammetry to assess redox activity .
Structural and Functional Analogs
Q. Which derivatives exhibit enhanced bioactivity, and what structural features contribute to this?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
